4-(tert-Butyldimethylsiloxy)phenol

Beschreibung

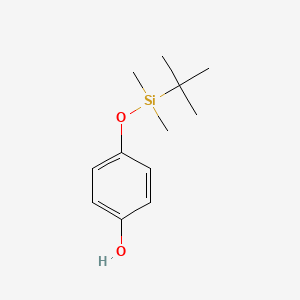

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTVHIZALLBXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344498 | |

| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108534-47-0 | |

| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butyldimethylsiloxy Phenol

Direct Silylation of Phenol (B47542) Derivatives

The most straightforward approach to 4-(tert-Butyldimethylsiloxy)phenol involves the direct monosilylation of hydroquinone (B1673460). This reaction requires careful control to prevent the formation of the disilylated byproduct, 1,4-bis(tert-butyldimethylsiloxy)benzene. The key to achieving high yields of the desired mono-protected product lies in the optimization of reaction conditions, particularly the choice of catalyst and solvent.

The selection of an appropriate catalytic system is crucial for efficient and selective silylation. Several catalysts have been effectively employed for this transformation.

Imidazole (B134444) is a widely used and effective catalyst for the silylation of alcohols and phenols with tert-butyldimethylsilyl chloride (TBDMS-Cl). In the context of hydroquinone, using a slight excess of the diol helps to favor monosilylation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The imidazole acts as a base to deprotonate the phenolic hydroxyl group, and it also activates the TBDMS-Cl, facilitating the nucleophilic attack by the phenoxide ion.

A typical procedure involves reacting hydroquinone with TBDMS-Cl in the presence of imidazole in DMF at room temperature. The molar ratio of hydroquinone to TBDMS-Cl is a critical parameter to control the degree of silylation.

| Reactant/Reagent | Role | Solvent | Typical Conditions |

| Hydroquinone | Starting Material | DMF | Room Temperature |

| TBDMS-Cl | Silylating Agent | ||

| Imidazole | Catalyst/Base |

This interactive table summarizes the key components of the imidazole-catalyzed silylation of hydroquinone.

Proazaphosphatranes are strong, non-ionic bases that have been shown to be highly efficient catalysts for the silylation of a wide range of alcohols and phenols. Their high basicity allows for the deprotonation of even weakly acidic hydroxyl groups, while their steric bulk can contribute to the selectivity of the reaction. The use of a proazaphosphatrane catalyst can lead to high yields of the desired silylated product under mild conditions.

A combination of N-methylimidazole (NMI) and iodine has been reported to significantly accelerate the silylation of alcohols. While specific studies on hydroquinone are limited, this system presents a promising avenue for the efficient synthesis of this compound. The proposed mechanism involves the formation of a more reactive silylating agent through the interaction of TBDMS-Cl with NMI and iodine. This method often allows for faster reaction times and lower catalyst loadings compared to traditional methods.

For the synthesis of this compound from the symmetrical starting material hydroquinone, stereoselectivity is not a concern as the product is achiral. However, regioselectivity is of paramount importance. The primary challenge is to achieve selective monosilylation over disilylation.

Several strategies can be employed to enhance the regioselectivity:

Stoichiometric Control: Using an excess of hydroquinone relative to the silylating agent (TBDMS-Cl) shifts the equilibrium towards the monosilylated product.

Slow Addition: The slow, dropwise addition of the silylating agent to the reaction mixture containing hydroquinone and the catalyst can help to minimize the formation of the disilylated species.

Solvent Effects: The choice of solvent can influence the relative rates of the first and second silylation steps.

When dealing with substituted hydroquinones, the electronic and steric nature of the substituents will direct the silylation to one of the two hydroxyl groups, introducing another layer of regioselective complexity.

Optimization of Reaction Conditions: Catalysts and Solvents

Synthesis via Functional Group Interconversions

An alternative approach to this compound involves the transformation of a different functional group on a pre-silylated benzene (B151609) ring. This can be a valuable strategy when the direct silylation of hydroquinone proves to be low-yielding or when a specific precursor is more readily available.

One plausible route involves the selective desilylation of 1,4-bis(tert-butyldimethylsiloxy)benzene. This diprotected hydroquinone can be synthesized and then one of the silyl (B83357) groups can be selectively removed under carefully controlled conditions to yield the desired monoprotected phenol.

Another potential, though less common, pathway could involve starting with a silylated aniline (B41778) derivative, such as 4-amino-(tert-butyldimethylsiloxy)benzene. The amino group could then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This multi-step process offers an alternative when direct silylation is not feasible.

Furthermore, the reduction of a silylated p-benzoquinone derivative could also, in principle, yield the target compound. This would involve the protection of one of the carbonyl groups of p-benzoquinone, followed by silylation of the remaining enolizable carbonyl, and subsequent reduction.

Preparation from Related Aromatic Precursors

The straightforward synthesis of this compound often begins with readily available aromatic compounds. These precursors undergo specific reactions to introduce the tert-butyldimethylsilyl protecting group onto the phenolic oxygen.

The conversion of 4-aminophenol (B1666318) to this compound is a foundational reaction in organic synthesis. 4-Aminophenol serves as a versatile starting material due to its commercial availability and the reactivity of its amino and hydroxyl groups. nih.govwikipedia.org The synthesis of derivatives from 4-aminophenol often involves the formation of Schiff bases, which can then undergo further modifications. mdpi.com While direct silylation of the hydroxyl group in the presence of an amino group can be challenging due to competing reactions, protection strategies for the amino group can be employed to achieve selectivity. For instance, the amino group can be acylated to form an amide, followed by silylation of the phenolic hydroxyl group. Subsequent deprotection of the amide would yield the desired product. The choice of reagents and reaction conditions is crucial to ensure high yields and purity of the final compound. nih.govresearchgate.net

A general procedure involves dissolving 4-aminophenol in a suitable solvent, followed by the addition of a base and the silylating agent, tert-butyldimethylsilyl chloride. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). mdpi.com

| Reactant | Reagent | Solvent | Product |

| 4-Aminophenol | tert-Butyldimethylsilyl chloride, Base (e.g., triethylamine (B128534), imidazole) | Dichloromethane (B109758), Tetrahydrofuran (B95107) | 4-(tert-Butyldimethylsiloxy)aniline |

Another synthetic route utilizes 4-(methoxycarbonyl)phenol, also known as methylparaben. In this approach, the phenolic hydroxyl group is protected as its tert-butyldimethylsilyl ether. This transformation is typically achieved by reacting 4-(methoxycarbonyl)phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran. The resulting compound, methyl 4-(tert-butyldimethylsiloxy)benzoate, can then be used in further synthetic steps where the ester group can be modified or removed as needed.

| Reactant | Reagent | Solvent | Product |

| 4-(Methoxycarbonyl)phenol | tert-Butyldimethylsilyl chloride, Imidazole | Dichloromethane | Methyl 4-(tert-butyldimethylsiloxy)benzoate |

The synthesis of silylated derivatives from 4-hydroxybenzaldehyde (B117250) and vanillin (B372448) demonstrates the protection of phenolic hydroxyl groups in the presence of other functional groups like aldehydes. researchgate.netudel.eduresearchgate.net 4-Hydroxybenzaldehyde can be directly silylated using tert-butyldimethylsilyl chloride and a base to yield 4-(tert-butyldimethylsiloxy)benzaldehyde. This protected aldehyde is a valuable intermediate for various organic transformations. sciencemadness.org

Similarly, vanillin (4-hydroxy-3-methoxybenzaldehyde) can be selectively silylated at the hydroxyl position. The reaction of vanillin with tert-butyldimethylsilyl chloride affords 4-(tert-butyldimethylsiloxy)-3-methoxybenzaldehyde. This protection strategy is crucial when subsequent reactions need to target the aldehyde functionality without affecting the phenolic hydroxyl group. core.ac.uk A study has shown that the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling with methoxide (B1231860) can produce vanillin. udel.eduresearchgate.net

| Reactant | Reagent | Solvent | Product |

| 4-Hydroxybenzaldehyde | tert-Butyldimethylsilyl chloride, Imidazole | Dichloromethane | 4-(tert-Butyldimethylsiloxy)benzaldehyde |

| Vanillin | tert-Butyldimethylsilyl chloride, Imidazole | Dichloromethane | 4-(tert-Butyldimethylsiloxy)-3-methoxybenzaldehyde |

Incorporation within Complex Molecular Architectures

The this compound moiety is often a key structural component in the synthesis of more complex molecules. The protective nature of the tert-butyldimethylsilyl group allows for intricate chemical manipulations on other parts of the molecule.

A practical preparation of (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate has been developed, highlighting the utility of silyl-protected intermediates in stereoselective synthesis. ub.ac.id This compound is a valuable building block in the synthesis of natural products. The synthesis starts from a D-mannitol-derived dienediol, which is coupled with methyl acrylate (B77674) via an olefin cross-metathesis reaction. researchgate.netub.ac.id The presence of the tert-butyldimethylsilyloxy group is crucial for directing the stereochemistry of the reaction and for protecting the hydroxyl group during subsequent transformations. Research has shown that the addition of copper(I) iodide can accelerate the reaction, leading to improved yields. ub.ac.idresearchgate.net Specifically, using 3 mol% of CuI in refluxing diethyl ether with a catalyst loading of 2 mol% resulted in a 75% yield of the desired product. ub.ac.idresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Product | Yield |

| D-mannitol-derived dienediol | Methyl acrylate | Grubbs' catalyst (2nd generation) | Copper(I) iodide (3 mol%) | Diethyl ether | (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate | 75% ub.ac.idresearchgate.net |

The synthesis of (R)-2-allyl-4-(tert-butyldimethylsilyloxy)cyclopent-2-enone showcases the incorporation of the silylated phenol moiety into a cyclic system. This cyclopentenone derivative is a versatile intermediate in the synthesis of various natural products and biologically active molecules. The synthesis often involves a multi-step sequence starting from a chiral precursor. The tert-butyldimethylsilyloxy group serves to protect the hydroxyl functionality while other transformations, such as allylation and ring-closing metathesis, are carried out to construct the cyclopentenone ring. The stereochemistry at the C4 position is established early in the synthesis and is preserved throughout the reaction sequence.

Preparation of 4-(tert-butyldimethylsilyloxy)-3-chloro-5-methoxybenzaldehyde

The synthesis of 4-(tert-butyldimethylsilyloxy)-3-chloro-5-methoxybenzaldehyde can be achieved through the protection of the hydroxyl group of its phenolic precursor. This standard procedure involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (B94699) with a silylating agent.

A representative method involves reacting 3-chloro-4-hydroxy-5-methoxybenzaldehyde with tert-butyldimethylsilyl chloride. This reaction is typically carried out in the presence of a base, such as imidazole, in an aprotic polar solvent like dimethylformamide (DMF). The imidazole acts as a catalyst and an acid scavenger. This approach is analogous to the synthesis of similar structures like 4-(tert-Butyldimethylsilyloxy)-3,5-dimethoxy-benzaldehyde, which is prepared by reacting 3,5-dimethoxy-4-hydroxybenzaldehyde with tert-butyldimethylchlorosilane and imidazole in DMF. prepchem.com The starting material, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, is a known compound. synquestlabs.com

Table 1: Reagents for the Proposed Synthesis

| Reagent | Role |

|---|---|

| 3-chloro-4-hydroxy-5-methoxybenzaldehyde | Starting material |

| tert-Butyldimethylsilyl chloride | Silylating agent |

| Imidazole | Catalyst / Base |

| Dimethylformamide (DMF) | Solvent |

The reaction proceeds by the nucleophilic attack of the phenoxide, formed in situ, on the silicon atom of the silyl chloride, leading to the formation of the desired silyl ether product.

Formation of 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane

The synthesis of 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane is accomplished via a Corey-Chaykovsky reaction. nih.goviucr.orgiucr.org This method involves the reaction of a ketone with a sulfur ylide to form an epoxide. The key structural feature of the target molecule is a 1-oxaspiro[2.5]heptane moiety. nih.goviucr.org

In a detailed procedure, a solution of potassium tert-butoxide in dimethylsulfoxide (DMSO) is treated with trimethylsulfoxonium (B8643921) iodide. nih.goviucr.org This mixture is stirred to form the dimethylsulfoxonium methylide. Subsequently, a solution of the precursor, 4-[(4-t-butyldimethylsilyloxy)phenyl]cyclohexanone, in DMSO is added dropwise to the ylide solution. nih.goviucr.org The reaction mixture is stirred for 24 hours. nih.goviucr.org The workup involves partitioning the mixture between ethyl acetate (B1210297) and water, followed by extraction of the aqueous layer. nih.goviucr.org The combined organic extracts are then washed, dried, and concentrated. nih.goviucr.org This process yields the title compound, which can be further purified by recrystallization from a mixed solvent system of ethyl acetate/hexanes, affording colorless flat prisms with an 80% yield. nih.goviucr.orgiucr.org

Table 2: Reaction Details for the Formation of 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 4-[(4-t-butyldimethylsilyloxy)phenyl]cyclohexanone | nih.goviucr.org |

| Reagents | Potassium tert-butoxide, Trimethylsulfoxonium iodide | nih.goviucr.org |

| Solvent | Dimethylsulfoxide (DMSO) | nih.goviucr.org |

| Reaction Time | 24 hours | nih.goviucr.org |

| Product Yield | 80% | nih.goviucr.orgiucr.org |

| Product Appearance | Colorless flat prisms | nih.goviucr.orgiucr.org |

The structure of the resulting spiroepoxide has been confirmed by spectroscopic and crystallographic analysis. The molecule has a triclinic (P-1) symmetry, and the oxygen atom of the epoxide group adopts a pseudoaxial orientation. nih.goviucr.orgnih.gov

Table 3: Spectroscopic Data for 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.08 (d, J = 8.0 Hz, 2H), 6.76 (d, J = 8.0 Hz, 2H), 2.68 (s, 2H), 2.54 (t, J = 8.2 Hz, 1H), 2.10–1.97 (m, 2H), 1.92–1.74 (m, 4H), 1.35 (d, J = Hz, 2H), 0.97 (s, 9H), 0.18 (s, 6H) | nih.goviucr.orgiucr.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.7, 139.3, 127.6, 119.8, 57.9, 53.9, 42.4, 33.2, 31.7, 25.6, 18.1, -4.4 | nih.goviucr.orgiucr.org |

Reactivity and Chemical Transformations of 4 Tert Butyldimethylsiloxy Phenol

Cleavage of the tert-Butyldimethylsilyl Protecting Group

The tert-Butyldimethylsilyl group is susceptible to cleavage under acidic conditions. While generally more stable to acidic hydrolysis than the trimethylsilyl (B98337) (TMS) ether, the TBS group can be removed by treatment with aqueous acids. organic-chemistry.orgnih.gov For instance, treatment with a mixture of acetic acid and water or catalytic amounts of strong acids like p-toluenesulfonic acid in methanol (B129727) can effect the deprotection. organic-chemistry.orggelest.com The rate of acid-catalyzed hydrolysis for silyl (B83357) ethers generally follows the order: TMS > TES > TBDMS > TIPS > TBDPS, highlighting the relative stability of the TBS group. nih.gov Phenolic TBS ethers, such as in 4-(tert-Butyldimethylsiloxy)phenol, are generally more labile under basic conditions compared to acidic conditions. nih.gov

The most common and effective method for cleaving silyl ethers is through the use of a fluoride (B91410) ion source. nih.govrsc.org The exceptional strength of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, provides the thermodynamic driving force for this reaction. nih.gov The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then collapses to release the alkoxide (in this case, the phenoxide) and form the stable fluorosilane. fiveable.me Various fluoride reagents are employed for this purpose, including ammonium (B1175870) fluoride, cesium fluoride, and hydrogen fluoride complexes. nih.gov

Tetrabutylammonium (B224687) fluoride (TBAF) is the most widely used reagent for the desilylation of TBS ethers due to its excellent solubility in common organic solvents like tetrahydrofuran (B95107) (THF). nih.govfiveable.mecommonorganicchemistry.com The reaction is typically carried out by treating the silyl ether with a solution of TBAF in THF at room temperature or slightly elevated temperatures. commonorganicchemistry.comchemspider.com The bulky tetrabutylammonium cation helps to solubilize the fluoride ion in the organic medium. fiveable.me While highly effective, the basicity of the fluoride anion in TBAF can sometimes lead to side reactions with base-sensitive substrates. rsc.orgchemspider.com To mitigate this, buffered reagents or alternative work-up procedures have been developed. nih.govchemspider.com For example, an operationally simple work-up involves the addition of a sulfonic acid resin and calcium carbonate to neutralize excess TBAF and sequester byproducts. nih.gov

| Substrate | Reagent & Conditions | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Generic Silyl Ether | TBAF (1.1 equiv), 0 °C to rt, 45 min | THF | Cleavage of TBS ether | chemspider.com |

| Penta-TBS Enone | TBAF (7.5–10.0 equiv), rt | THF | Multiple TBS deprotection | nih.gov |

| Porphyrazine Precursor | TBAF, 0 °C, 1.5 h | THF | Cleavage of TBS ether to yield final product | mdpi.com |

Selective Deprotection Strategies

In complex molecules containing multiple, different protecting groups, the ability to selectively remove one group while leaving others intact is crucial. Various strategies have been developed for the selective cleavage of TBS ethers in the presence of other silyl ethers or other functional groups.

The reactivity of silyl ethers towards deprotection reagents is influenced by steric hindrance around the silicon atom and the electronic nature of the protected hydroxyl group. This allows for chemoselective deprotection. For instance, the less sterically hindered TBS group can often be cleaved in the presence of bulkier silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). organic-chemistry.orgrsc.org Conversely, reaction conditions can be tuned to remove more labile silyl groups, such as TMS, in the presence of a more robust TBS ether. wikipedia.org Reagents like KHF₂ have shown selectivity for cleaving phenolic TBDMS ethers over silyl ethers of primary and secondary alcohols. nih.gov

| Silyl Ether Cleaved | Silyl Ether Retained | Reagent/Conditions | Reference |

|---|---|---|---|

| Aliphatic TBS | Aromatic TBS, Aliphatic TIPS, Aliphatic TBDPS | NaAuCl₄·2H₂O (cat.), MeOH, rt | organic-chemistry.orgresearchgate.net |

| Alkyl TBS, TIPS, TBDPS | Aryl Silyl Ethers | Selectfluor, Microwave | acs.org |

| Phenolic TBDMS/TBDPS | Phenolic TIPS | KHF₂, MeOH, rt | nih.gov |

| TES | TBS | Wilkinson's catalyst/catechol borane | nih.gov |

| Alkyl TBS | Aryl TBS | Trimethylsilyl bromide (cat.), MeOH | rsc.orgpsu.edu |

The electronic properties of the oxygen atom to which the silyl group is attached play a significant role in the stability of the Si-O bond. Phenolic TBS ethers, such as this compound, are generally more labile than aliphatic (alcoholic) TBS ethers under certain conditions, particularly basic ones. nih.gov However, numerous methods have been developed to achieve the selective deprotection of aliphatic TBS ethers in the presence of their aromatic counterparts. organic-chemistry.orgresearchgate.netresearchgate.net For example, using a catalytic amount of sodium tetrachloroaurate(III) dihydrate in methanol allows for the efficient cleavage of aliphatic TBS ethers while leaving aromatic TBS ethers untouched. organic-chemistry.orgresearchgate.net Similarly, catalytic trimethylsilyl bromide in methanol can chemoselectively cleave a wide range of alkyl silyl ethers in high yield in the presence of aryl silyl ethers. rsc.orgpsu.edu Conversely, reagents like triethylamine (B128534) N-oxide or catalytic lithium acetate (B1210297) in moist DMF have been employed for the selective deprotection of aryl silyl ethers in the presence of aliphatic ones. gelest.comresearchgate.net

| Group Deprotected | Group Retained | Reagent/Conditions | Reference |

|---|---|---|---|

| Aliphatic TBS Ether | Aromatic TBS Ether | NaAuCl₄·2H₂O (cat.), MeOH | organic-chemistry.orgresearchgate.net |

| Alkyl Silyl Ethers | Aryl Silyl Ethers | Trimethylsilyl bromide (cat.), MeOH | rsc.orgpsu.edu |

| Aryl TBS Ether | Alkyl TBS Ether | Triethylamine N-Oxide | researchgate.net |

| Aryl Silyl Ethers | Alkyl Silyl Ethers | LiOAc (cat.), moist DMF | gelest.com |

| Phenolic TBDMS Ether | Benzylic Alcohol TBDMS Ether | KHF₂, MeOH, rt | nih.gov |

Catalytic Deprotection with N-Iodosuccinimide or Copper(II) Bromide

The selective removal of the tert-butyldimethylsilyl (TBDMS) protecting group from this compound can be achieved under mild conditions using catalytic amounts of certain reagents, preserving other sensitive functional groups.

N-Iodosuccinimide (NIS) has been demonstrated as a mild and highly chemoselective catalyst for the deprotection of TBDMS ethers. organic-chemistry.org A key advantage of this method is its ability to selectively deprotect alcoholic TBDMS ethers while leaving phenolic TBDMS ethers, such as this compound, intact. organic-chemistry.orgresearchgate.net This selectivity is valuable in complex syntheses where different hydroxyl groups require orthogonal protection strategies. The deprotection is typically carried out using a catalytic quantity of NIS (e.g., 5 mol%) in methanol at room temperature. organic-chemistry.org

*Copper(II) Bromide (CuBr₂) serves as a simple, inexpensive, and efficient catalyst for the deprotection of TBDMS ethers of both alcohols and phenols at ambient temperatures. researchgate.netlookchem.com Research indicates that the deprotection of aryl-TBDMS ethers is significantly faster than that of alkyl-TBDMS ethers when using CuBr₂. lookchem.com This allows for a degree of selective deprotection. For instance, in a molecule containing both an aryl-TBDMS ether and an alkyl-TBDMS ether, the aryl group can be preferentially deprotected. The reaction is typically performed with a catalytic amount of CuBr₂ in a solvent like acetonitrile (B52724) at room temperature. lookchem.com The method is compatible with various other protecting groups, including ketals, allyl ethers, and benzyl (B1604629) ethers. researchgate.netlookchem.com

Table 1: Catalytic Deprotection of TBDMS Ethers

| Catalyst | Substrate Type | Key Feature | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Alcoholic TBDMS Ethers | Selective deprotection in the presence of phenolic TBDMS ethers. organic-chemistry.orgresearchgate.net | 5 mol% NIS, Methanol, Room Temp. | 69-100 |

| Copper(II) Bromide (CuBr₂) | Aryl-TBDMS Ethers | Faster deprotection than alkyl-TBDMS ethers. lookchem.com | 30 mol% CuBr₂, Acetonitrile, Room Temp. | High |

Oxone-Mediated Selective Cleavage

Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), provides a mild and efficient method for the cleavage of TBDMS ethers. organic-chemistry.orgnih.gov A significant feature of this method is its selectivity based on the substitution pattern of the alcohol. Specifically, Oxone in a 50% aqueous methanolic solution at room temperature selectively cleaves primary TBDMS ethers within a few hours. organic-chemistry.org

Under these conditions, TBDMS ethers of secondary and tertiary alcohols, as well as phenols, remain largely unaffected. organic-chemistry.org However, the silyl ethers of phenols, including this compound, can be deprotected with longer reaction times, typically in the range of 20-24 hours. organic-chemistry.org This time difference allows for the selective deprotection of primary TBDMS ethers in the presence of a protected phenol (B47542). The reaction is advantageous due to its mild conditions, which tolerate a variety of other acid-labile functional groups. organic-chemistry.org

Table 2: Oxone-Mediated Cleavage of TBDMS Ethers

| Substrate Type | Reagent | Solvent | Reaction Time (Approx.) | Selectivity |

|---|---|---|---|---|

| Primary Alcoholic TBDMS Ether | Oxone | 50% aq. Methanol | 2.5 - 3 hours | Cleaved |

| Phenolic TBDMS Ether | Oxone | 50% aq. Methanol | 20 - 24 hours | Cleaved |

| Secondary/Tertiary Alcoholic TBDMS Ether | Oxone | 50% aq. Methanol | > 24 hours | Not Cleaved |

Hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) Catalysis

Hafnium(IV) trifluoromethanesulfonate, also known as hafnium triflate (Hf(OTf)₄), is a highly potent Lewis acid catalyst for the regio- and chemoselective deprotection of silyl ethers. organic-chemistry.orgthieme-connect.com It can efficiently cleave various silyl ethers, including the TBDMS group from phenols, at low catalyst concentrations. organic-chemistry.orgorganic-chemistry.org

A key aspect of Hf(OTf)₄ catalysis is that the amount of catalyst required for deprotection differs significantly for primary, secondary, tertiary alkyl, and aryl TBDMS ethers, ranging from 0.05 mol% to 3 mol%. organic-chemistry.orgthieme-connect.com This difference enables regioselective deprotection in poly-silylated compounds. For aryl TBDMS ethers like this compound, deprotection can be achieved efficiently. The reaction is typically carried out in methanol at room temperature, and the catalyst shows orthogonality to most other hydroxyl protecting groups, making it suitable for use in the synthesis of complex molecules. organic-chemistry.org The choice of solvent can influence the reaction mechanism. thieme-connect.com

Table 3: Hf(OTf)₄ Catalyzed Deprotection of TBDMS Ethers

| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Primary Alkyl TBDMS Ether | 0.05 | Methanol | Room Temp. | 80-99 |

| Secondary Alkyl TBDMS Ether | 0.5 | Methanol | Room Temp. | 80-99 |

| Tertiary Alkyl TBDMS Ether | 1.0 | Methanol | Room Temp. | 80-99 |

| Aryl TBDMS Ether | 3.0 | Methanol | Room Temp. | 80-99 |

Reactions Involving the Phenolic Moiety

Electrophilic Aromatic Substitution on the Phenol Ring

The TBDMS-protected phenol, this compound, can undergo electrophilic aromatic substitution reactions. The bulky silyl ether group influences the regioselectivity of these reactions.

The bromination of phenols is a classic example of electrophilic aromatic substitution. khanacademy.org The hydroxyl group is strongly activating and ortho-, para-directing. youtube.com In the case of this compound, the para position is blocked by the TBDMSoxy group. Therefore, bromination is expected to occur at the ortho positions (C2 and C6). The reaction conditions, particularly the solvent, can influence the extent of bromination. In polar solvents like water, polysubstitution is common, while non-polar solvents may allow for monosubstitution. youtube.com For phenols, regioselective bromination can be challenging due to the high reactivity of the ring. chemistryviews.org However, specific methods have been developed for controlled bromination.

Table 4: Bromination of Phenolic Compounds

| Reagent | Solvent | Position of Bromination | Product |

|---|---|---|---|

| Bromine Water | Water | Ortho, Para | 2,4,6-Tribromophenol (from phenol) |

| Bromine | Carbon Disulfide | Ortho and Para | Mixture of o- and p-bromophenol (from phenol) |

| TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile | Para | para-Brominated phenols (high selectivity) chemistryviews.org |

The Duff reaction is a formylation method used to introduce an aldehyde group onto an aromatic ring, particularly for electron-rich substrates like phenols. wikipedia.orgchem-station.com The reaction utilizes hexamethylenetetramine as the source of the formyl carbon and typically requires acidic conditions. wikipedia.org Formylation occurs preferentially at the position ortho to the activating hydroxyl group. wikipedia.org If the ortho positions are available, as they are in this compound, the Duff reaction can be employed. Research has shown that 4-tert-butylphenol (B1678320) can undergo diformylation to yield 4-tert-butyl-2,6-diformylphenol via the Duff reaction. researchgate.net This suggests that this compound could potentially undergo a similar transformation, leading to the introduction of one or two formyl groups at the ortho positions, followed by deprotection to yield the corresponding hydroxybenzaldehydes. The reaction is known for often producing low yields. ecu.edu

Table 5: Duff Reaction on Substituted Phenols

| Substrate | Reagent | Key Feature | Product |

|---|---|---|---|

| Phenols | Hexamethylenetetramine, Acid | Ortho-formylation. wikipedia.org | o-Hydroxybenzaldehydes |

| 4-tert-butylphenol | Hexamethylenetetramine, Acid | Diformylation at ortho positions. researchgate.net | 4-tert-butyl-2,6-diformylphenol |

Nucleophilic Reactions at the Phenol Oxygen (after deprotection)

Upon removal of the TBDMS protecting group to yield 4-hydroxyphenol (hydroquinone), the exposed phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to the corresponding phenoxide. This enables a variety of substitution reactions, most notably the formation of ethers.

One of the most common methods for forming aryl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether bond. Another significant method is the Mitsunobu reaction, which allows for the conversion of alcohols, including phenols, to ethers using an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). mdpi.comorganic-chemistry.org This reaction proceeds under milder, neutral conditions compared to the Williamson synthesis. organic-chemistry.org

Research has demonstrated the synthesis of various hydroxy-substituted phenolic ethers from hydroxylated aromatic compounds. core.ac.uk For instance, 4-methoxyphenol (B1676288) can be produced in high yield from 4-hydroxyacetophenone in the presence of an oxidant and methanol, a reaction that proceeds through a hydroquinone (B1673460) intermediate. core.ac.uk This highlights the capacity of the deprotected phenol to undergo etherification. Furthermore, selective hydroxylation of aryl halides followed by in-situ reaction with alkyl halides can yield alkyl aryl ethers. organic-chemistry.org

Table 1: Examples of Nucleophilic Reactions at the Phenol Oxygen (after deprotection)

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Aryl Ether (Ar-O-R) | organic-chemistry.org |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DIAD/DEAD | Alkyl Aryl Ether (Ar-O-R) | mdpi.comorganic-chemistry.org |

| Reductive Etherification | Aldehyde/Ketone, Reducing Agent | Alkyl Aryl Ether | organic-chemistry.org |

| In-situ Etherification | Aryl Halide, CuI, 8-hydroxyquinaldine, TBAH, then Alkyl Halide | Alkyl Aryl Ether | organic-chemistry.org |

Reactions with Organometallic Reagents (while protected)

With the phenolic hydroxyl group masked by the TBDMS group, this compound can undergo reactions with strong organometallic bases, such as organolithium reagents. libretexts.orglibretexts.org These powerful nucleophiles and bases typically react with acidic protons or electrophilic centers. libretexts.orgmsu.edu In the case of silyl-protected phenols, the primary reaction is often directed ortho-metalation, where a proton on the aromatic ring ortho (adjacent) to the silyloxy group is abstracted by the organometallic reagent.

The tert-butyldimethylsilyloxy group is an effective ortho-directing group. Treatment of this compound with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA) to enhance reactivity, leads to the formation of a lithiated species at the position ortho to the -OTBDMS group. msu.eduuniurb.it This newly formed organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups onto the aromatic ring. msu.edu This strategy is a powerful tool for synthesizing substituted phenols after subsequent deprotection of the silyl group. It is crucial that these reactions are conducted in anhydrous (dry) aprotic solvents, as organometallic reagents react readily with water. libretexts.org

Table 2: Directed Ortho-Metalation of Silyl-Protected Phenols

| Organometallic Reagent | Additive | Solvent | Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | TMEDA | Ether, Hexane | Ortho-lithiated species | Reaction with various electrophiles | msu.eduuniurb.it |

| sec-Butyllithium (s-BuLi) | TMEDA | THF | Ortho-lithiated species | Reaction with various electrophiles | uniurb.it |

| tert-Butyllithium (t-BuLi) | None or TMEDA | Ether, Pentane | Ortho-lithiated species | Reaction with various electrophiles | scispace.com |

Transformations Involving the Silyl Group (prior to or during deprotection)

The tert-butyldimethylsilyl (TBDMS) group is valued for its stability under a range of conditions, yet it can be removed selectively when desired. ontosight.aiorganic-chemistry.org The cleavage of the Si-O bond is the most common transformation involving this group. Deprotection is typically achieved under acidic conditions, with nucleophilic fluoride sources, or using various other reagents.

Fluoride-based deprotection is highly effective due to the formation of the very strong Si-F bond. organic-chemistry.org Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common reagent for this purpose. organic-chemistry.orgnih.gov Acidic conditions, such as acetic acid in water or acetyl chloride in methanol, are also widely used to cleave TBDMS ethers. organic-chemistry.orgorganic-chemistry.org Numerous other methods have been developed for chemoselective deprotection, allowing the TBDMS group to be removed while other protecting groups remain intact. organic-chemistry.orgresearchgate.net For instance, catalytic amounts of hafnium(IV) triflate or N-iodosuccinimide in methanol can selectively deprotect TBDMS ethers of alcohols in the presence of phenolic TBDMS ethers under certain conditions. organic-chemistry.org

Beyond simple cleavage, the silyl group can participate in transformations during its removal. A notable example is the tandem desilylation and SNAr (Nucleophilic Aromatic Substitution) reaction. In this process, the deprotection of an aryl TBDMS ether in the presence of an activated aryl fluoride can lead directly to the formation of a biaryl ether in a single step. organic-chemistry.org

Table 3: Selected Deprotection Methods for Aryl TBDMS Ethers

| Reagent(s) | Solvent | Key Feature | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | Common and highly effective fluoride source. | ontosight.aiorganic-chemistry.org |

| Acetyl Chloride (cat.) | Methanol | Mild, tolerates other protecting groups. | organic-chemistry.orgresearchgate.net |

| Acetic Acid / Water | - | Standard acidic hydrolysis conditions. | organic-chemistry.org |

| Hafnium(IV) triflate (Hf(OTf)₄) (cat.) | - | Highly potent, allows for regioselective deprotection. | organic-chemistry.org |

| 1,8-Diazabicycloundec-7-ene (DBU) | Methanol | Selectively cleaves aryl silyl ethers over alkyl silyl ethers. | organic-chemistry.org |

| Organophotoredox Catalysis / TMSCl | Acetonitrile | Chemoselective cleavage of phenolic ethers via photo-oxidation. | chemrxiv.org |

Mechanistic Investigations and Theoretical Studies

Understanding Silylation Mechanisms

The formation of 4-(tert-Butyldimethylsiloxy)phenol involves the selective silylation of one of the hydroxyl groups of hydroquinone (B1673460). The mechanism of this reaction is significantly influenced by the choice of catalysts, additives, and the solvent system employed.

The silylation of alcohols and phenols is often a slow process and requires activation by a catalyst or an additive. wikipedia.org The protection of a hydroxyl group with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), typically proceeds via an SN2-type mechanism at the silicon center. wikipedia.org The reaction is initiated by a base, which deprotonates the phenol (B47542), increasing its nucleophilicity. wikipedia.org

Lewis bases are commonly employed as catalysts to accelerate the silylation reaction. acs.org Catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY) have been shown to be highly effective. acs.org The mechanism with these catalysts involves the formation of a highly reactive silylated pyridinium (B92312) intermediate, which is then readily attacked by the phenoxide. The presence of an auxiliary base, such as triethylamine (B128534), is often necessary to neutralize the hydrochloric acid generated during the reaction and drive it to completion. acs.org

Recent studies have also explored other catalytic systems. For instance, isothioureas have been investigated as catalysts in alcohol silylation, where they are believed to activate the silylating agent. rsc.org N-methylimidazole (NMI) has also been shown to be a potent catalyst, significantly accelerating silylation reactions, with initial rates nearly 25 times faster than those observed with some isothiourea catalysts. rsc.org

| Catalyst/Additive | Role in Silylation |

| Triethylamine (Et3N) | Acts as an auxiliary base to neutralize HCl byproduct. acs.org |

| DMAP, PPY | Lewis base catalysts that form a highly reactive silylpyridinium intermediate. acs.org |

| N-methylimidazole (NMI) | A highly effective catalyst that significantly increases the rate of silylation. rsc.org |

| Isothioureas | Explored as catalysts that activate the silylating agent. rsc.org |

The solvent plays a critical role in the kinetics of silylation reactions. Reaction rates are markedly dependent on the polarity and Lewis basicity of the solvent used. acs.org

Research has demonstrated that silylation reactions are significantly faster in Lewis basic solvents, such as dimethylformamide (DMF), compared to less polar or non-basic solvents like chloroform (B151607) or dichloromethane (B109758) (DCM). acs.org In DMF, the reaction half-lives for the silylation of alcohols were found to be dramatically shorter. acs.org The enhanced rate in basic solvents is attributed to their ability to stabilize charged intermediates and potentially to directly participate in the reaction mechanism by activating the silylating agent. The effect of catalytic additives like DMAP is much more pronounced in apolar solvents than in already coordinating solvents like DMF. acs.org

| Solvent | Influence on Silylation Rate |

| Dimethylformamide (DMF) | Significantly accelerates the reaction due to its Lewis basicity. acs.org |

| Dichloromethane (DCM) | The reaction is considerably slower compared to DMF. acs.org |

| Chloroform (CHCl3) | Similar to DCM, results in a slower reaction rate. acs.org |

Deprotection Mechanism Studies

The removal of the tert-butyldimethylsilyl (TBDMS) group to regenerate the phenol is a key step in the application of this compound as a protected form of hydroquinone. The mechanism of this deprotection can proceed through different pathways depending on the reagents used.

The most common method for the cleavage of TBDMS ethers is through the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgiwu.edu The exceptional stability of the silicon-fluorine (Si-F) bond provides a strong thermodynamic driving force for this reaction. organic-chemistry.org

The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom. organic-chemistry.orgic.ac.uk This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. ic.ac.ukstackexchange.com This intermediate is unstable and subsequently collapses, breaking the silicon-oxygen bond and releasing the phenoxide anion, which is then protonated upon workup to yield the phenol. ic.ac.ukyoutube.com The process is generally efficient and can be performed under mild, neutral pH conditions, which allows for the presence of other acid- or base-sensitive functional groups. organic-chemistry.org Reagents like potassium bifluoride (KHF2) have been shown to be mild and effective for the selective desilylation of phenol TBDMS ethers at room temperature. nih.gov

The TBDMS ether linkage in this compound is also susceptible to cleavage under acidic conditions. organic-chemistry.org The acid-catalyzed hydrolysis mechanism is believed to proceed through a pathway involving a pentavalent silicon intermediate, similar to the fluoride-mediated route. stackexchange.com

The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon center. researchgate.net Steric hindrance plays a significant role in the rate of acid-catalyzed deprotection, with less hindered silyl ethers hydrolyzing more readily. stackexchange.com A variety of acidic reagents can be employed, including mineral acids like HCl, sulfonic acids such as p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA), and even weaker acids like acetic acid. stackexchange.comgelest.com The choice of acid and reaction conditions can allow for selective deprotection of different silyl ethers within the same molecule. stackexchange.com

| Deprotection Reagent | Mechanistic Pathway | Key Features |

| Tetrabutylammonium Fluoride (TBAF) | Nucleophilic attack by F- forming a pentavalent silicon intermediate. organic-chemistry.orgic.ac.uk | High efficiency due to strong Si-F bond formation. organic-chemistry.org |

| Potassium Bifluoride (KHF2) | Fluoride-mediated nucleophilic attack. nih.gov | Mild and selective for phenolic TBDMS ethers. nih.gov |

| Aqueous Acid (e.g., HCl, Acetic Acid) | Acid-catalyzed hydrolysis via a pentavalent silicon intermediate. organic-chemistry.orgstackexchange.com | Rate is influenced by steric hindrance. stackexchange.com |

| p-Toluenesulfonic acid (p-TsOH) | Acid-catalyzed pathway. gelest.com | Effective acidic catalyst for cleavage. gelest.com |

Reaction Kinetics of Transformations Involving the Compound

While specific kinetic studies on transformations of this compound itself are not extensively reported, the kinetics of reactions involving its parent compound, 4-tert-butylphenol (B1678320), provide valuable insights. These studies often focus on oxidation and degradation pathways relevant to environmental chemistry.

For instance, the transformation of 4-tert-butylphenol by ferrate(VI) has been systematically investigated. The reaction follows second-order kinetics, with the apparent rate constant (kapp) being pH-dependent. nih.govepa.gov At a pH of 8.0, the kapp value was determined to be 295 M-1s-1. nih.govepa.gov The reaction proceeds through pathways including hydroxylation, benzene-ring cleavage, and radical coupling to form dimers and higher polymers. nih.govepa.gov

Another studied transformation is the oxidation of 4-tert-butylphenol catalyzed by the enzyme tyrosinase. nih.gov This reaction is a model for the monophenolase activity of the enzyme. The kinetics are complex, featuring an induction period and a pseudo-steady-state rate that is influenced by substrate and enzyme concentrations. nih.gov

These kinetic studies on the parent phenol highlight the types of transformations the phenolic moiety can undergo once deprotected from its silyl ether form.

Advanced Research Directions

Development of Novel Synthetic Routes to 4-(tert-Butyldimethylsiloxy)phenol

The synthesis of this compound is conventionally achieved through the selective silylation of hydroquinone (B1673460). However, current research is aimed at developing more efficient and environmentally friendly synthetic methodologies. One promising area is the use of Microwave-Assisted Organic Synthesis (MAOS), which has been shown to accelerate reactions involving related silylated compounds. mdpi.com The MAOS approach can significantly reduce reaction times and improve yields, offering a greener alternative to classical synthesis methods. mdpi.com

Furthermore, research into novel catalytic systems is underway to enhance the selectivity and efficiency of the silylation process. This includes the exploration of transition-metal-free methods for the synthesis of aryl silyl (B83357) ethers, which could provide a more sustainable route to this compound and its derivatives. researchgate.net

Exploration of New Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the phenolic hydroxyl group and the TBDMS ether. The bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of reactions at the aromatic ring. mdpi.com This steric effect can be exploited to direct reactions to specific positions on the phenol (B47542) ring, a strategy that is crucial in the synthesis of complex molecules.

The electron-donating nature of the tert-butyl group also enhances the electron density of the aromatic ring and the hydroxyl group, which in turn affects the compound's reactivity and antioxidant properties. mdpi.com Advanced research is focused on exploring how these electronic and steric properties can be modulated to develop new reactivity profiles, for instance, in oxidative coupling reactions or in the formation of novel heterocyclic systems. The electrochemical properties of related silylated phenol derivatives have shown that the silyl group influences the oxidation potentials, an area ripe for further investigation. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery (as an intermediate)

The structure of this compound makes it a potentially valuable intermediate in the synthesis of various pharmacologically active molecules. The ability to selectively protect one of the hydroxyl groups in hydroquinone allows for differential functionalization, a key step in building complex drug scaffolds.

Dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) are sought after as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov Many potent inhibitors in this class feature phenolic or di-tert-butylphenol moieties. nih.gov While direct synthesis of commercial inhibitors from this compound is not prominently documented, its structural motif is highly relevant. The synthesis of various phenol derivatives as COX-2 inhibitors is an active area of research, where a selectively protected hydroquinone like this compound could serve as a key building block for novel inhibitor designs. mdpi.com

β2 adrenergic receptor agonists are crucial medications for treating respiratory conditions like asthma. The synthesis of these drugs often involves intermediates with a phenolic core. For instance, the synthesis of the β2 agonist salbutamol (B1663637) involves a 4-hydroxy-3-hydroxymethyl phenyl intermediate. nih.gov The selective protection offered by the TBDMS group in this compound could, in principle, be adapted for the synthesis of novel β2 adrenergic receptor agonists, allowing for the strategic introduction of other functional groups. While direct use in the synthesis of existing drugs like salbutamol is not the primary route, its potential as a starting material for next-generation agonists is an area of interest.

Bio-inspired and Sustainable Synthesis of Phenol Derivatives

There is a growing emphasis on developing synthetic methods that are inspired by nature and adhere to the principles of green chemistry. Bio-inspired approaches for the synthesis of phenol derivatives often focus on mimicking enzymatic processes to achieve high selectivity and efficiency under mild conditions. nih.gov The use of silyl protecting groups in this context can be advantageous. For example, the enzymatic or biocatalytic derivatization of phenols is an emerging field where silyl-protected precursors could play a role in directing reactions or improving substrate compatibility with biocatalysts.

Sustainable synthesis strategies for phenols also include the use of deep eutectic solvents (DES) as biodegradable and reusable catalysts and solvents. researchgate.net While not yet specifically demonstrated for this compound, the application of such green methodologies to the synthesis and further transformation of silylated phenols is a promising research direction.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure, reactivity, and properties of molecules. researchgate.netmdpi.com For this compound, these methods can provide valuable insights into its conformational preferences, electronic structure, and reactivity.

Density Functional Theory (DFT) calculations can be employed to analyze the impact of the TBDMS group on the electronic properties of the phenol ring and the acidity of the phenolic proton. researchgate.net Molecular docking studies could explore the potential binding of this compound and its derivatives to the active sites of enzymes like COX-2 and 5-LO, guiding the design of new inhibitors. arxiv.org The development of large-scale molecular datasets, such as the Open Molecules 2025 (OMol25) dataset, will further enhance the ability of machine learning models to predict the properties and reactivity of molecules like this compound with high accuracy.

Prediction of Reaction Outcomes and Selectivity

The prediction of how and where a molecule will react is a central goal in modern chemistry. For a molecule like this compound, with two distinct oxygen functionalities and multiple reactive sites on the aromatic ring, predicting reaction outcomes and selectivity is a non-trivial challenge. Advanced computational methods, particularly machine learning (ML) and Density Functional Theory (DFT), are at the forefront of addressing this complexity.

Machine learning models are increasingly being developed to forecast the outcomes of chemical reactions, including yields and regioselectivity. rsc.orgnih.gov These models are trained on large datasets of known reactions and learn to identify complex relationships between the features of reactants, catalysts, and conditions, and the resulting products. rsc.org For electrophilic aromatic substitution reactions, a common transformation for phenols, ML models like RegioML have been created. These models use features such as calculated atomic charges to predict which position on an aromatic ring is most likely to be attacked by an electrophile. researchgate.net In the case of this compound, an ML model could be trained to predict, for instance, the regioselectivity of nitration or halogenation, taking into account the electronic directing effects of the hydroxyl and silyloxy groups, as well as the steric hindrance imposed by the bulky TBDMS group. cymitquimica.com The model would learn to weigh these competing factors to predict the major product isomer.

Similarly, deep learning approaches are being applied to predict reaction yields. nih.gov By representing molecules as text-based strings (like SMILES) or as molecular graphs, neural networks can be trained to predict the percentage of reactants that will be converted to a desired product under specific conditions. nih.gov Such a model could be applied to optimize the conditions for reactions involving this compound, guiding chemists toward the most efficient synthetic routes and reducing the need for extensive empirical screening.

The table below illustrates hypothetical inputs and outputs for an ML model predicting the outcome of a bromination reaction on this compound.

| Reactant | Reagent | Solvent | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|---|

| This compound | Br2 | CCl4 | 2-Bromo-4-(tert-butyldimethylsiloxy)phenol | 85 |

| This compound | N-Bromosuccinimide | CH3CN | 2-Bromo-4-(tert-butyldimethylsiloxy)phenol | 92 |

| This compound | Br2 | H2O | 2,6-Dibromo-4-(tert-butyldimethylsiloxy)phenol | 78 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are fundamental to its physical and chemical properties. For this compound, computational chemistry provides powerful tools to study these aspects in detail.

Conformational analysis of this molecule involves understanding the rotational freedom around several key bonds, primarily the C-O(H) bond, the C-O(Si) bond, and the Si-C(tert-butyl) bonds. Density Functional Theory (DFT) calculations can be used to determine the relative energies of different rotational isomers (rotamers) and the energy barriers between them. chemrxiv.orgnih.gov For example, studies on similar p-alkylphenols have shown that the orientation of the hydroxyl group (either syn or anti relative to the other substituent) can lead to distinct stable conformers. chemrxiv.org For this compound, the large TBDMS group would significantly influence the conformational landscape, likely creating a high rotational barrier and favoring conformations that minimize steric clash. DFT calculations can precisely map this potential energy surface. chemrxiv.org

Understanding the intermolecular interactions is crucial for predicting how the molecule will pack in a crystal, which in turn affects its melting point, solubility, and other solid-state properties. rsc.org The primary intermolecular interactions for this compound are:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, forming strong interactions with acceptor groups on neighboring molecules (including the oxygen of another phenol or silyl ether). rsc.org

Van der Waals Forces: The nonpolar parts of the molecule, especially the large tert-butyl and methyl groups on the silicon atom, will engage in weaker, but collectively significant, van der Waals interactions.

Computational methods can quantify the strength of these interactions. mdpi.com By analyzing crystal structure databases for similar compounds, researchers can identify preferred hydrogen-bonding motifs and packing arrangements. mdpi.com Furthermore, fragmentation methods combined with ab initio calculations can be used to compute the total intermolecular interaction energy for a pair of molecules (a dimer) in various orientations, helping to predict the most stable crystal packing arrangement. researchgate.net

The following table summarizes the key conformational and interaction parameters that can be investigated using computational methods.

| Parameter | Computational Method | Information Gained |

|---|---|---|

| Rotational Energy Barriers | DFT | Kinetic stability of different conformers |

| Relative Conformer Energies | DFT | Thermodynamic population of conformers at equilibrium |

| Hydrogen Bond Geometry and Energy | DFT, Atoms in Molecules (AIM) | Strength and nature of hydrogen bonding interactions |

| Intermolecular Interaction Energy | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion correction | Quantification of electrostatic, dispersion, and other interaction components |

Advanced Materials Science Applications beyond Polymers

While phenolic compounds are common precursors for polymers like phenolic resins, the unique structure of this compound also lends itself to the synthesis of sophisticated, non-polymeric materials with specialized functions.

A significant area of application is in the field of photosensitizers for photodynamic therapy (PDT). PDT is a medical treatment that uses a photosensitizing agent, light, and oxygen to kill cancer cells or pathogenic microbes. The effectiveness of the photosensitizer is key. Research has shown that this compound can be used as a crucial starting material in the multi-step synthesis of novel porphyrazine derivatives.

In one such synthesis, the aldehyde derivative, 4-(tert-butyldimethylsilyloxy)benzaldehyde, is used to build up a complex maleonitrile (B3058920) structure. This intermediate is then used in a macrocyclization reaction to form the porphyrazine core, a large, ring-shaped molecule similar to porphyrin found in heme and chlorophyll. The TBDMS protecting groups on the phenolic hydroxyls are carried through the synthesis and are cleaved in the final step to yield the desired tetraphenolic porphyrazine. This final compound, bearing four hydrophilic hydroxyl groups, has shown promising photodynamic activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a photosensitizer for antibacterial PDT.

The role of the this compound precursor is twofold:

It provides the phenolic framework that is ultimately functionalized onto the porphyrazine core.

The TBDMS group acts as a protecting group, masking the reactive hydroxyls during the synthesis and allowing for their strategic deprotection at the end to impart desired properties like increased hydrophilicity to the final material.

Beyond this, the electronic properties of the protected phenol suggest potential applications in molecular electronics. The ability to be incorporated into larger conjugated systems, combined with the insulating properties of the silyl ether, could be exploited in the design of molecular wires or switches. The phenolic end can also be used as an anchor to attach the molecule to surfaces or other molecular components, making it a versatile building block for the bottom-up construction of functional nanoscale devices.

Q & A

Q. What are the established synthetic routes for 4-(tert-Butyldimethylsiloxy)phenol, and how do reaction conditions influence yield?

The compound is synthesized via silylation of 4-hydroxyphenol using tert-butyldimethylchlorosilane (TBDMSCl) in the presence of imidazole as a base. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen to prevent hydrolysis. Imidazole acts as both a base and a catalyst, neutralizing HCl byproducts. Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of TBDMSCl) and reaction time (4–6 hours at 25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts .

Q. How are the physical properties of this compound characterized, and what methods validate its purity?

Key physical properties include melting point (reported as a solid with a phenolic odor) and solubility in organic solvents (e.g., THF, DCM). Purity is validated using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. For example, H NMR should show distinct signals for the TBDMS group (δ 0.1–0.3 ppm for Si–CH) and aromatic protons (δ 6.5–7.0 ppm). Mass spectrometry (HRMS) confirms molecular weight (theoretical m/z: 224.37 for CHOSi) .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions, and how are side reactions mitigated?

The compound serves as a protected phenolic intermediate in Suzuki-Miyaura and Buchwald-Hartwig couplings. The TBDMS group prevents unwanted oxidation or electrophilic substitution during catalysis. Side reactions (e.g., desilylation) are minimized by using anhydrous conditions and avoiding protic solvents. For example, in Pd(OAc)-catalyzed reactions, KPO as a base in toluene at 120°C improves coupling efficiency while preserving the silyl ether .

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

FTIR identifies functional groups, such as Si–O–C stretching (~1250 cm^{-1) and aromatic C–H bending (~830 cm). For complex derivatives (e.g., indole-TBDMS hybrids), C NMR distinguishes between silyl ether carbons (δ 18–25 ppm for Si–C) and aromatic carbons (δ 110–150 ppm). HRMS with isotopic pattern analysis confirms molecular formulas, especially when synthesizing isotopically labeled analogs .

Q. What are the stability challenges of this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis, necessitating storage at 0–6°C in airtight containers under inert gas. Degradation products (e.g., 4-hydroxyphenol) are detectable via thin-layer chromatography (TLC) with vanillin stain. Long-term stability studies using accelerated aging (40°C/75% relative humidity) reveal a shelf life of >12 months when stored properly .

Q. How does the TBDMS group influence regioselectivity in electrophilic aromatic substitution reactions?

The electron-donating TBDMS group directs electrophiles to the para position relative to the silyl ether. For example, nitration with HNO/AcO predominantly yields 4-(tert-butyldimethylsiloxy)-3-nitrophenol. Competing ortho substitution is suppressed due to steric hindrance from the bulky TBDMS group. Computational studies (DFT) corroborate the electronic and steric effects governing regioselectivity .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported melting points (e.g., 45–48°C vs. ambient solid) may arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) .

- Synthetic Optimization : Screen alternative bases (e.g., DMAP) or solvents (e.g., DMF) to improve yields in sterically hindered reactions .

- Analytical Pitfalls : Avoid over-reliance on UV-Vis for quantification due to potential interference from phenolic byproducts; use LC-MS instead .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.